molecular formula C8H10N2O B14205053 N-[(1R)-1-Phenylethyl]nitrous amide CAS No. 791719-70-5

N-[(1R)-1-Phenylethyl]nitrous amide

Cat. No.: B14205053
CAS No.: 791719-70-5
M. Wt: 150.18 g/mol
InChI Key: AVXFPTXQSURIPM-SSDOTTSWSA-N
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Description

N-[(1R)-1-Phenylethyl]nitrous amide is a chemical compound that belongs to the class of nitrosamides Nitrosamides are characterized by the presence of a nitroso group bonded to the nitrogen of an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(1R)-1-Phenylethyl]nitrous amide can be synthesized starting from N-monosubstituted carboxamides and the nitrosyl cation. The nitrosyl cation is generated from nitrous acid in the presence of strong acids. The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, followed by the elimination of a proton to form the N-nitrosamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of nitrosyl cation and carboxamides under controlled conditions to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-Phenylethyl]nitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted amides, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[(1R)-1-Phenylethyl]nitrous amide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1R)-1-Phenylethyl]nitrous amide involves the formation of reactive intermediates, such as diazonium ions, through enzymatic reactions. These intermediates can alkylate nucleophilic sites in DNA, leading to potential mutagenic and carcinogenic effects .

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosoureas: These compounds also contain a nitroso group bonded to the nitrogen of an amide and are known for their use in cancer treatment.

    N-Nitrosoguanidines: Similar in structure, these compounds are studied for their mutagenic properties.

    N-Nitrosocarbamates: These compounds are used in various industrial applications and have similar reactivity patterns.

Properties

CAS No.

791719-70-5

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]nitrous amide

InChI

InChI=1S/C8H10N2O/c1-7(9-10-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,11)/t7-/m1/s1

InChI Key

AVXFPTXQSURIPM-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NN=O

Canonical SMILES

CC(C1=CC=CC=C1)NN=O

Origin of Product

United States

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